

Meta-analysis of Historical Clinical Trial Data on Carbocromen: A Comparative Guide

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Compound of Interest

Compound Name: Carbocromen

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This guide provides a comparative meta-analysis of historical clinical trial data on **Carbocromen** and its alternatives for the treatment of cardiac ischemic conditions. Due to the limited availability of specific historical clinical trial data for **Carbocromen** in angina pectoris, this analysis includes data from a key study in myocardial infarction to provide a comparative perspective. This information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic landscape of antianginal agents.

Carbocromen: An Overview

Carbocromen, also known as Chromonar, is a vasodilator that was historically used in some European countries for the management of coronary artery disease. Its primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow.^[1] Additionally, it exhibits anti-aggregatory effects on platelets.^[1] Common side effects associated with **Carbocromen** are related to its vasodilatory properties and include headache, dizziness, and flushing.^[1]

Comparative Efficacy and Safety

The following tables summarize the available quantitative data from a key historical clinical trial of **Carbocromen** in myocardial infarction and compare it with data from meta-analyses and representative clinical trials of its alternatives: beta-blockers, calcium channel blockers, and nitrates, which have been standard therapies for angina pectoris.

Table 1: Comparison of Efficacy Outcomes

Drug Class	Intervention	Patient Population	Key Efficacy Endpoints	Outcome
Carbocromen	Carbocromen	Myocardial Infarction	Elimination of Ischemic Pain	Eliminated ischemic pain[2]
Normalizing of ECG	More rapid normalization compared to papaverine[2]			
Beta-Blockers	Propranolol	Angina Pectoris	Reduction in Anginal Attacks	37% reduction in weekly anginal attacks compared to placebo[3]
Increase in Exercise Duration	31% increase in time to onset of chest pain during exercise[3]			
Calcium Channel Blockers	Diltiazem, Nifedipine, Verapamil	Rest Angina	Reduction in Angina Frequency	64% of patients had a >50% decrease in angina[4]
Nitrates	Isosorbide Dinitrate	Stable Angina	Reduction in Angina Attacks	1.5 to 2.89 fewer attacks per week
Increase in Exercise Duration	31 to 53 seconds increase in total exercise duration			

Table 2: Comparison of Safety Outcomes

Drug Class	Intervention	Patient Population	Key Safety Endpoints	Outcome
Carbocromen	Carbocromen	Myocardial Infarction	Cardiac Rhythm Disturbances	1 case observed (vs. multiple with papaverine)[2]
Acute Cardiovascular Insufficiency	1 case observed (vs. 6 with papaverine)[2]			
Mortality	1 death (vs. 6 with papaverine in patients with unfavorable prognosis)[2]			
Reported Side Effects	Well tolerated with no side effects reported in this study[2]			
Beta-Blockers	Propranolol	Angina Pectoris	Adverse Events	Not specified in detail, but generally associated with fatigue, bradycardia, and bronchospasm
Calcium Channel Blockers	Diltiazem, Nifedipine, Verapamil	Rest Angina	Adverse Events	38% of patients experienced a side effect (e.g., headache, flushing)[4]
Nitrates	Isosorbide Dinitrate	Stable Angina	Adverse Events	Headache reported in 51.6% of patients

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.

Carbocromen vs. Papaverine in Myocardial Infarction:

A comparative clinical trial was conducted on 100 patients with myocardial infarction.[2] 50 patients were treated with **Carbocromen** (Intensain), and 50 patients received papaverine as a control. The study evaluated the overall improvement, elimination of ischemic pain, changes in blood pressure, normalization of pathological ECG changes, incidence of cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.[2]

Propranolol in Angina Pectoris:

A 44-week, double-blind, crossover study was conducted in 20 patients with documented coronary heart disease and stable angina.[3] The study included a 12-week lead-in period, a 6-week dose-finding period to individualize the propranolol dosage, and a 24-week double-blind crossover phase where patients received either propranolol or a placebo. Key outcomes measured were the frequency of anginal attacks, nitroglycerin consumption, time to onset of chest pain during treadmill exercise, and ST-segment depression.[3]

Calcium Channel Blockers in Rest Angina:

A study involving 45 patients with rest angina examined the clinical outcomes after one year of therapy with either diltiazem, nifedipine, or verapamil.[4] The study was a comparative, controlled clinical trial. The primary outcome was a greater than 50% decrease in angina frequency without a coronary event (sudden death, infarction, or hospitalization for unacceptable angina control or bypass surgery). The need for additional antianginal drugs and the incidence of side effects were also recorded.[4]

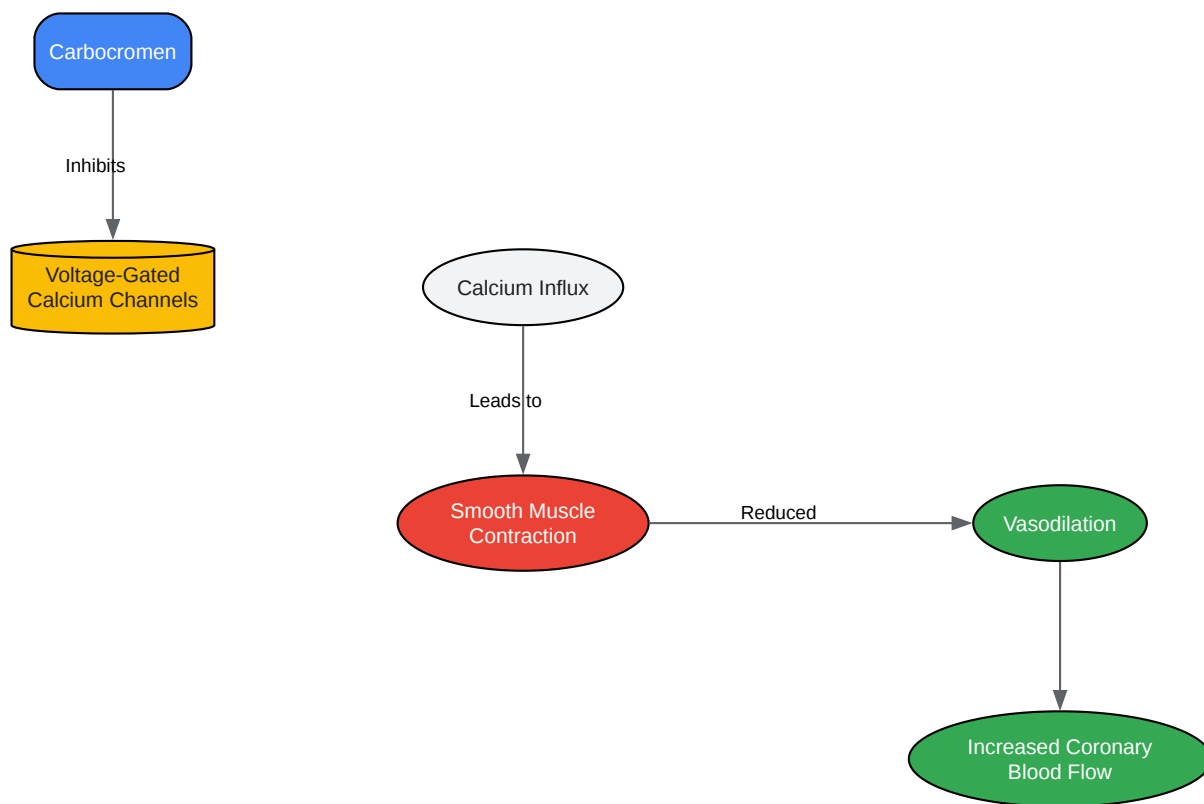
Nitrates for Stable Angina (Meta-analysis):

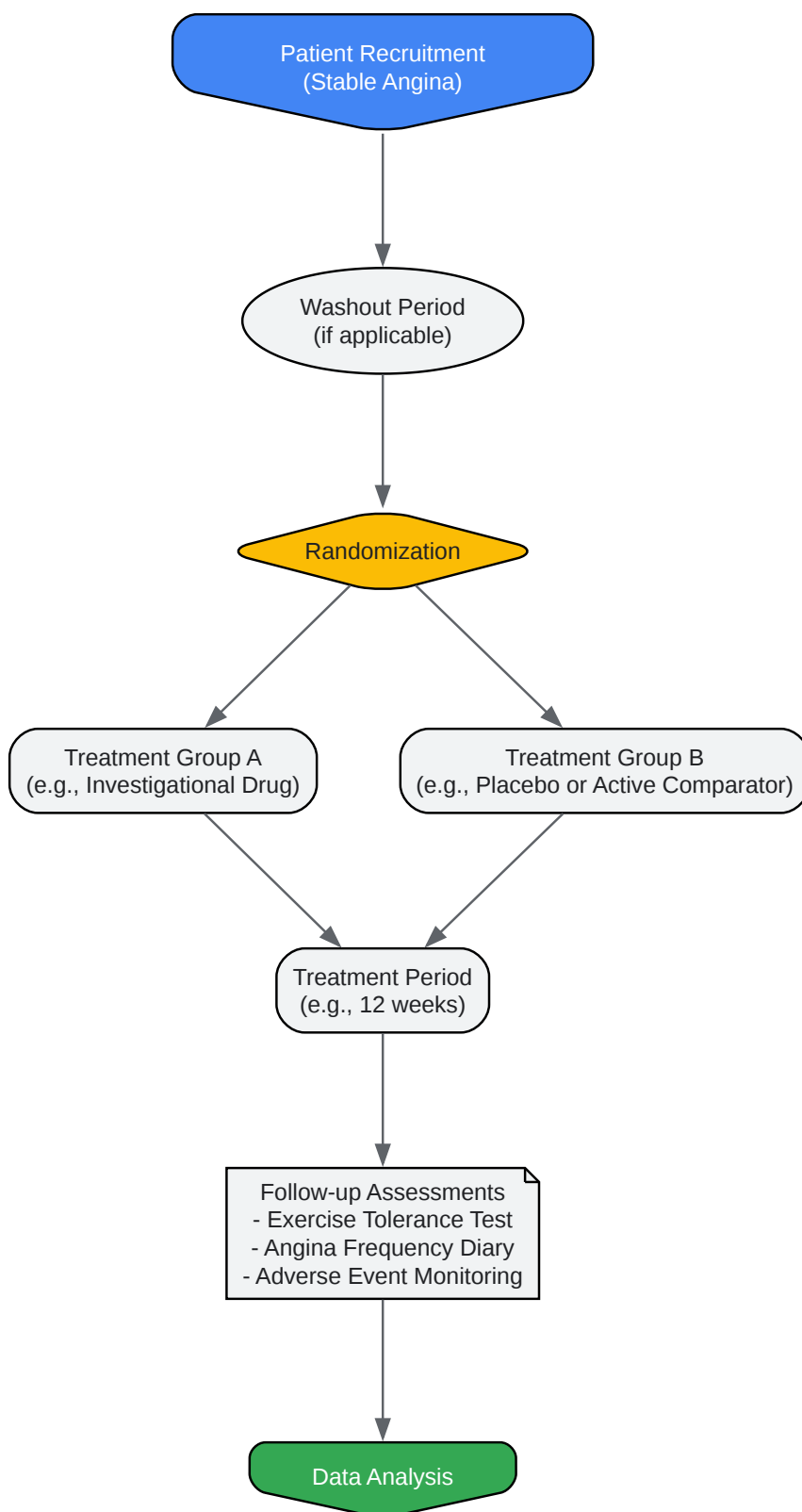
A systematic review and meta-analysis of 51 randomized controlled trials with 3,595 patients evaluated the efficacy of long-term administration of nitrates for stable angina. Both parallel and crossover study designs were included. The primary outcome measures were the number of

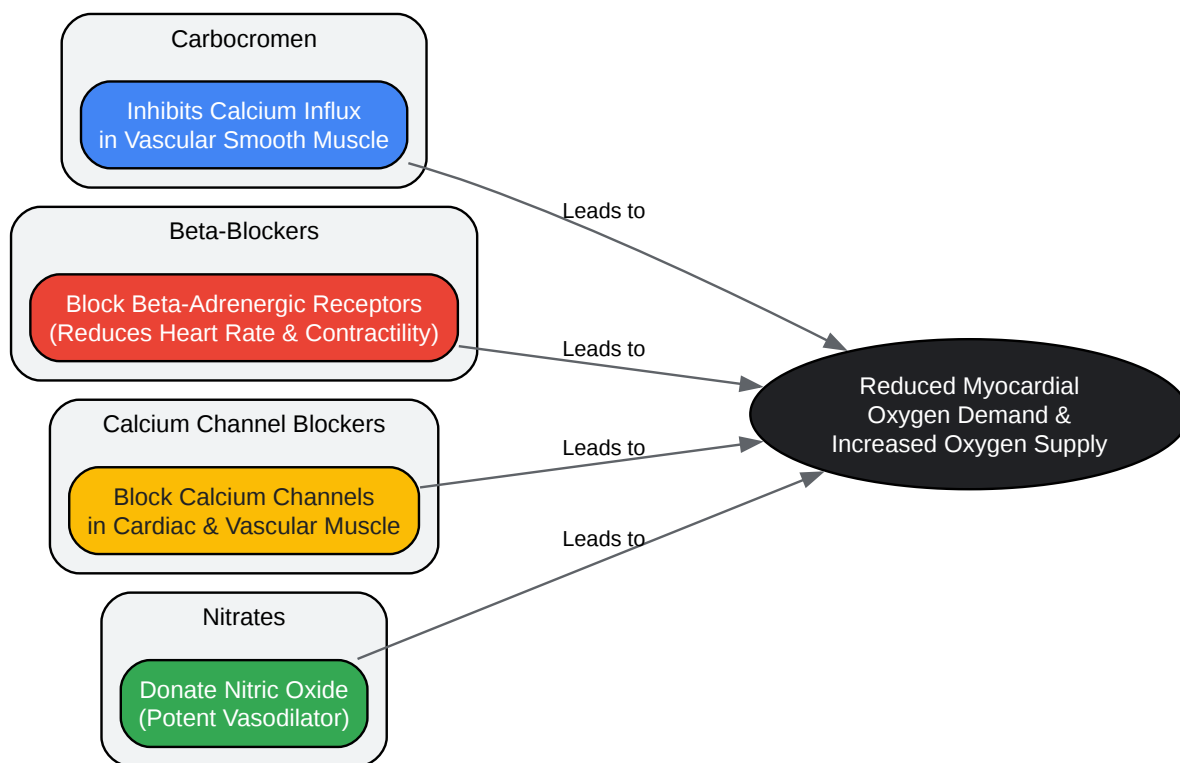
angina attacks weekly, nitroglycerin consumption, quality of life, total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression.

Visualizations

Signaling Pathway of **Carbocromen**







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